(Z)-7-(hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one
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Overview
Description
(Z)-7-(hydroxymethylene)-1,4-dioxaspiro[45]decan-8-one is a spirocyclic compound characterized by a unique structure that includes a dioxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-(hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction forms the spirocyclic ring system, which is then further functionalized to introduce the hydroxymethylene group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(Z)-7-(hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The spirocyclic ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, (Z)-7-(hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating spirocyclic compounds with potential biological activity .
Biology and Medicine
The compound has shown promise in medicinal chemistry, particularly as a scaffold for designing inhibitors of specific enzymes and receptors. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of materials with unique properties, such as polymers and resins. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism by which (Z)-7-(hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,8-diazaspiro[4.5]decan-1-one: Known for its inhibitory activity against specific kinases.
1-oxa-8-azaspiro[4.5]decan-3-amine: Used in the synthesis of medicinally active agents.
Uniqueness
(Z)-7-(hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one stands out due to its unique dioxaspirodecane ring system and the presence of a hydroxymethylene group. This combination of structural features imparts distinct reactivity and potential for diverse applications, setting it apart from other spirocyclic compounds .
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(7Z)-7-(hydroxymethylidene)-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C9H12O4/c10-6-7-5-9(2-1-8(7)11)12-3-4-13-9/h6,10H,1-5H2/b7-6- |
InChI Key |
SPKYTFNTGDQSFA-SREVYHEPSA-N |
Isomeric SMILES |
C1CC2(C/C(=C/O)/C1=O)OCCO2 |
Canonical SMILES |
C1CC2(CC(=CO)C1=O)OCCO2 |
Origin of Product |
United States |
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